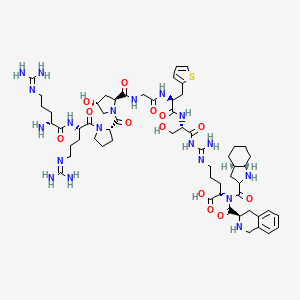
L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- is a useful research compound. Its molecular formula is C59H89N19O13S and its molecular weight is 1304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
L-Arginine, an amino acid, serves as a precursor to various biological molecules and has been extensively studied for its biological activities. The compound under consideration, L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- , is a complex derivative that may exhibit unique biological properties due to its structural complexity.
Overview of L-Arginine
L-Arginine is known for its role in protein synthesis and as a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation and immune response. Its supplementation has been linked to several health benefits:
- Vasodilation : L-Arginine enhances blood flow by increasing NO production, which relaxes blood vessels.
- Cardiovascular Health : Studies indicate that L-Arginine can improve endothelial function and reduce symptoms of angina and peripheral artery disease (PAD) .
- Wound Healing : It plays a role in collagen synthesis and may enhance wound healing processes.
Biological Activity of the Complex Derivative
The specific biological activities of the complex derivative of L-Arginine require further investigation. However, based on the structure and known properties of its components, several potential activities can be inferred:
- Vasodilatory Effects : Given that L-Arginine is a precursor to NO, it is likely that this compound may also enhance vasodilation.
- Neuroprotective Properties : The presence of isoquinoline structures suggests potential neuroprotective effects, as some isoquinoline derivatives have been shown to possess antioxidant properties.
- Antioxidant Activity : The thienyl group may contribute to antioxidant effects, potentially reducing oxidative stress in cells.
Case Studies
-
Endothelial Function Improvement :
A study demonstrated that dietary supplementation with L-Arginine improved endothelium-dependent vasorelaxation in hypercholesterolemic rabbits. The results showed significant improvements in vascular reactivity and a reduction in atherosclerotic lesions . -
Effects on Cardiovascular Conditions :
Clinical trials have indicated that L-Arginine supplementation can lower blood pressure and improve symptoms related to cardiovascular diseases. However, caution is advised for individuals with recent heart attacks due to potential risks .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-5-[[amino-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-66-57(61)62)48(82)73-39(16-6-20-67-58(63)64)52(86)76-22-8-18-44(76)55(89)77-30-35(80)26-46(77)51(85)70-29-47(81)72-40(27-36-13-9-23-92-36)49(83)74-43(31-79)50(84)75-59(65)68-21-7-17-45(56(90)91)78(54(88)42-25-33-11-3-4-15-38(33)71-42)53(87)41-24-32-10-1-2-12-34(32)28-69-41/h1-2,9-10,12-13,23,33,35,37-46,69,71,79-80H,3-8,11,14-22,24-31,60H2,(H,70,85)(H,72,81)(H,73,82)(H,74,83)(H,90,91)(H4,61,62,66)(H4,63,64,67)(H3,65,68,75,84)/t33-,35+,37+,38-,39-,40-,41+,42?,43-,44-,45-,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKTMJBLAMMOD-CHHSYFLUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)N(C(CCCN=C(N)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O)C(=O)C6CC7=CC=CC=C7CN6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)N([C@@H](CCCN=C(N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O)C(=O)[C@H]6CC7=CC=CC=C7CN6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














